3-Bromotetrahydrofuran

Organic Synthesis Medicinal Chemistry Reaction Selectivity

3-Bromotetrahydrofuran (CAS 19311-37-6) is a key brominated cyclic ether building block for organic synthesis. It exists as a colorless to light yellow liquid with a molecular weight of 151.00 g/mol and a boiling point of 150-151 °C.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 19311-37-6
Cat. No. B096772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromotetrahydrofuran
CAS19311-37-6
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESC1COCC1Br
InChIInChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2
InChIKeyNPZIPXHYLXTEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromotetrahydrofuran (CAS 19311-37-6): Core Properties for Research & Industrial Sourcing


3-Bromotetrahydrofuran (CAS 19311-37-6) is a key brominated cyclic ether building block for organic synthesis [1]. It exists as a colorless to light yellow liquid with a molecular weight of 151.00 g/mol and a boiling point of 150-151 °C [2]. Its primary utility stems from the reactive bromine atom at the C3 position of the tetrahydrofuran ring, which enables nucleophilic substitution, cross-coupling, and elimination reactions for creating complex molecular architectures [1].

Why 3-Bromotetrahydrofuran Cannot Be Arbitrarily Replaced by Other Halogenated Tetrahydrofurans


While several halogenated tetrahydrofurans exist, simple substitution is scientifically unsound due to critical differences in their chemical behavior. The position of the halogen (e.g., C2 vs. C3) dictates the compound's stereoelectronic properties and resulting reactivity in ring-opening and substitution reactions . Furthermore, the identity of the halogen (e.g., Br vs. Cl vs. I) directly governs its leaving group ability, which profoundly impacts reaction kinetics, yield, and selectivity in key transformations like cross-couplings [1]. The evidence below quantifies these critical differences.

Quantitative Differentiation of 3-Bromotetrahydrofuran (19311-37-6) vs. Analogs: An Evidence-Based Guide


Regioselective Reactivity: C3-Bromine vs. C2-Bromine for Controlled Nucleophilic Substitution

The position of the bromine atom fundamentally alters the compound's reactivity. 3-Bromotetrahydrofuran, a secondary alkyl halide, undergoes SN2 reactions at a predictable rate, whereas its isomer, 2-bromotetrahydrofuran, is an acetal-like structure where the C2 position is adjacent to the ring oxygen, making it highly prone to hydrolysis and ring-opening under nucleophilic conditions [1]. This difference in stability and reaction pathway means 3-bromotetrahydrofuran provides more controlled substitution, while 2-bromotetrahydrofuran is better suited for applications requiring facile ring-opening.

Organic Synthesis Medicinal Chemistry Reaction Selectivity

Leaving Group Ability in Organometallic Reactions: Bromo vs. Chloro Analogs in Cross-Coupling Yields

In the reaction of 2,3-dihalogenated tetrahydrofurans with ethylmagnesium bromide, the brominated and chlorinated analogs produce different product distributions and yields. The reaction with the brominated substrate yields 27% of 2-ethyl-3-bromotetrahydrofuran, while the chlorinated analog yields 33% of 2-ethyl-3-chlorotetrahydrofuran under identical conditions [1]. This demonstrates that the leaving group (Br vs. Cl) influences the reaction outcome, impacting the yield of the desired monosubstituted product.

Palladium Catalysis Cross-Coupling Reaction Yield Optimization

Purity Specifications: Industrial-Grade 3-Bromotetrahydrofuran vs. Research-Grade Baselines

The purity specifications for 3-Bromotetrahydrofuran can vary significantly depending on the intended application. Industrial-grade material is available with a purity of ≥98.5% (GC) and controlled impurity profiles, including moisture (≤0.2%), residual solvents (≤500 ppm), and heavy metals (≤10 ppm) [1]. In contrast, standard research-grade material is typically specified at >95.0% (GC) purity [2]. This difference is critical for processes where impurities can poison catalysts or lead to unwanted side products.

Quality Control Procurement Specification Analytical Chemistry

Reactivity Profile in Multi-Step Synthesis: 3-Bromotetrahydrofuran as a Precursor to 3-Hydroxytetrahydrofuran

3-Bromotetrahydrofuran can be directly hydrolyzed to yield 3-Hydroxytetrahydrofuran, a crucial chiral intermediate for antiretroviral drugs like Amprenavir and Fosamprenavir [1]. This provides a more direct and potentially higher-yielding route compared to alternative syntheses of the alcohol. The ability to serve as a stable, storable precursor to a sensitive chiral alcohol building block is a key differentiator for 3-Bromotetrahydrofuran.

Synthetic Methodology Hydrolysis Building Block

Targeted Applications for 3-Bromotetrahydrofuran (19311-37-6) Based on Quantified Differentiation


Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction

Use 3-Bromotetrahydrofuran as an electrophilic partner in Suzuki-Miyaura and Heck reactions to introduce the tetrahydrofuran motif into more complex frameworks [1]. The C-Br bond provides a balance of stability and reactivity that is well-suited for these widely used catalytic cycles. This application is directly supported by its demonstrated use in double-Suzuki reactions of dibromotetrahydrofuran derivatives [1].

Synthesis of Pharmaceutical Intermediates Requiring Controlled C3-Functionalization

Employ 3-Bromotetrahydrofuran as a building block for synthesizing beta-receptor blockers and antiviral agents where the tetrahydrofuran ring is a key pharmacophore [2]. The regiochemistry of the bromine atom at the C3 position, as opposed to C2, allows for the construction of specific substitution patterns necessary for biological activity, as inferred from the stability differences of the isomers .

Precursor for High-Value Chiral Building Blocks (3-Hydroxytetrahydrofuran)

Procure 3-Bromotetrahydrofuran for conversion via hydrolysis to 3-Hydroxytetrahydrofuran, a critical intermediate in the synthesis of antiretroviral drugs such as Amprenavir and Fosamprenavir [3]. This application leverages the established synthetic link between the bromo and hydroxy derivatives, offering a stable precursor option [3].

Industrial-Scale Synthesis Where High Purity and Controlled Impurities are Critical

For large-scale manufacturing, source 3-Bromotetrahydrofuran with industrial-grade specifications (purity ≥98.5%, moisture ≤0.2%) to ensure reproducible yields and minimize catalyst poisoning in sensitive reactions [2]. This is essential when scaling up from research quantities (often >95% purity) to pilot and production levels [2].

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